

Ammonium Iodate: A High-Purity Primary Standard for Iodometric Titrations

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Compound of Interest		
Compound Name:	Ammonium iodate	
Cat. No.:	B156991	Get Quote

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

lodometric titrations are a cornerstone of quantitative chemical analysis, relying on the precise reaction of iodine with an analyte. The accuracy of these determinations is fundamentally dependent on the purity and stability of the primary standard used to standardize the titrant, typically a sodium thiosulfate solution. While potassium iodate (KIO₃) and potassium dichromate (K₂Cr₂O₇) are traditionally employed as primary standards, **ammonium iodate** (NH₄IO₃) presents a viable and high-purity alternative. This document provides detailed protocols for the preparation and use of **ammonium iodate** as a primary standard in iodometric titrations, including the standardization of sodium thiosulfate and the determination of ascorbic acid in a sample.

Introduction

Ammonium iodate (NH₄IO₃) is a white, crystalline, inorganic salt that is stable and can be prepared to a high degree of purity, making it suitable for use as a primary standard in analytical chemistry.[1] Like other iodates, in the presence of iodide ions and an acidic medium, it undergoes a quantitative reaction to liberate a precise amount of iodine. This liberated iodine can then be used to standardize thiosulfate solutions, which are common titrants in iodometry. The pertinent reaction is as follows:



$$IO_3^- + 5I^- + 6H^+ \rightarrow 3I_2 + 3H_2O[2]$$

The key advantages of using a stable, solid primary standard like **ammonium iodate** include its non-hygroscopic nature and high equivalent weight, which minimizes weighing errors.

Properties of Ammonium Iodate as a Primary Standard

A primary standard must meet several stringent requirements, including high purity, stability, and a known, non-variable composition. **Ammonium iodate** exhibits these characteristics.

Property	Value	Reference	
Molecular Formula	NH4IO3	[3]	
Molar Mass	192.94 g/mol	[3]	
Appearance	White crystalline powder	[4]	
Purity (typical)	≥99%	[3]	
Decomposition Temp.	150 °C	[4]	
Solubility in Water	20.6 g/L at 20°C	[5]	
Stability	Stable, but a strong oxidizer. Incompatible with combustible materials.	[4][5]	

Table 1: Physicochemical Properties of Ammonium lodate

Experimental Protocols Preparation of a Standard Ammonium Iodate Solution (e.g., 0.01 N)

Objective: To prepare a standard solution of **ammonium iodate** with a precisely known concentration.

Materials:



- Ammonium iodate (NH₄IO₃), analytical reagent grade, dried at 110°C for 1-2 hours and cooled in a desiccator.
- Deionized water
- 1000 mL volumetric flask
- Analytical balance

Procedure:

- Calculate the mass of NH₄IO₃ required. For a 0.01 N solution, the equivalent weight of NH₄IO₃ is its molar mass divided by 6 (since 1 mole of IO₃⁻ produces 3 moles of I₂, which react with 6 moles of thiosulfate).
 - Equivalent Weight = 192.94 g/mol / 6 = 32.157 g/eq
 - Mass required for 1 L of 0.01 N solution = 0.01 eq/L * 32.157 g/eq = 0.3216 g
- Accurately weigh approximately 0.3216 g of dried ammonium iodate on an analytical balance.
- Quantitatively transfer the weighed solid into a 1000 mL volumetric flask.
- Add approximately 500 mL of deionized water and swirl to dissolve the solid completely.
- Once dissolved, dilute the solution to the 1000 mL mark with deionized water.
- Stopper the flask and invert it several times to ensure homogeneity.

Standardization of Sodium Thiosulfate Solution (~0.1 N)

Objective: To accurately determine the concentration of a sodium thiosulfate ($Na_2S_2O_3$) solution using the prepared standard **ammonium iodate** solution.

Materials:

Standard ammonium iodate solution (0.01 N)



- Sodium thiosulfate solution (~0.1 N)
- Potassium iodide (KI), solid
- Sulfuric acid (H₂SO₄), 2 M
- Starch indicator solution (1%)
- 250 mL Erlenmeyer flasks
- 50 mL burette
- 25 mL pipette

Procedure:

- Pipette 25.00 mL of the standard ammonium iodate solution into a 250 mL Erlenmeyer flask.
- Add approximately 2 g of potassium iodide to the flask and swirl to dissolve.
- Carefully add 10 mL of 2 M sulfuric acid. The solution should turn a deep yellow-brown due to the liberation of iodine.
- Immediately titrate the liberated iodine with the sodium thiosulfate solution from the burette.
- Continue the titration until the solution becomes a pale straw color.
- Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
- Continue the titration dropwise until the blue color disappears completely, leaving a colorless solution. This is the endpoint.
- Record the volume of sodium thiosulfate solution used.
- Repeat the titration at least two more times to obtain concordant results.

Calculation of Sodium Thiosulfate Concentration:



Normality of Na₂S₂O₃ (N₂) = (Normality of NH₄IO₃ (N₁) * Volume of NH₄IO₃ (V₁)) / Volume of Na₂S₂O₃ (V₂)

Trial	Volume of NH₄lO₃ (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Na ₂ S ₂ O ₃ (mL)	Calculated Normality of Na ₂ S ₂ O ₃ (N)
1	25.00				
2	25.00				
3	25.00	_			
Average		-			

Table 2: Standardization of Sodium Thiosulfate Solution

Application: Determination of Ascorbic Acid in a Vitamin C Tablet

Objective: To determine the amount of ascorbic acid in a commercial Vitamin C tablet using the standardized sodium thiosulfate solution.

Materials:

- Standardized sodium thiosulfate solution
- Vitamin C tablet
- Potassium iodate (KIO₃), solid (or the standard solution)
- · Potassium iodide (KI), solid
- Sulfuric acid (H2SO4), 2 M
- Starch indicator solution (1%)
- · Mortar and pestle



· Volumetric flasks, pipettes, burette

Procedure:

- Accurately weigh a Vitamin C tablet and grind it into a fine powder using a mortar and pestle.
- Dissolve a known mass of the powdered tablet in deionized water and dilute to a known volume in a volumetric flask (e.g., 100 mL).
- Pipette an aliquot (e.g., 25.00 mL) of the Vitamin C solution into a 250 mL Erlenmeyer flask.
- Add a known excess of potassium iodate (either a precise volume of the standard solution or a weighed amount of the solid) and about 2 g of potassium iodide.
- Acidify the solution with 10 mL of 2 M sulfuric acid. The iodate will react with iodide to form iodine, which will then be consumed by the ascorbic acid. The excess iodine will remain.
 - Ascorbic Acid + I₂ → Dehydroascorbic Acid + 2I⁻ + 2H⁺
- Titrate the excess iodine with the standardized sodium thiosulfate solution following the same procedure as in the standardization protocol (steps 4-7).
- Perform a blank titration by repeating steps 4-6 without the Vitamin C solution.

Calculation of Ascorbic Acid Content:

- Calculate the total moles of iodine generated from the potassium iodate.
- Calculate the moles of excess iodine from the titration with sodium thiosulfate.
- The difference between the total moles of iodine and the excess moles of iodine gives the moles of iodine that reacted with ascorbic acid.
- Since the stoichiometry between ascorbic acid and iodine is 1:1, this is also the moles of ascorbic acid in the aliquot.
- Calculate the total mass of ascorbic acid in the tablet.



Sample	Mass of Tablet Powder (g)	Volume of Aliquot (mL)	Volume of Na₂S₂O₃ (Blank, mL)	Volume of Na₂S₂O₃ (Sample, mL)	Mass of Ascorbic Acid (mg)	% Ascorbic Acid in Tablet
1	25.00					
2	25.00					
3	25.00	_				
Average		_				

Table 3: Determination of Ascorbic Acid

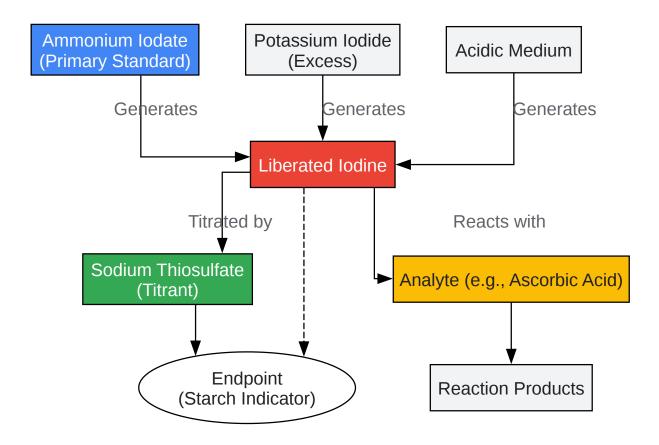
Visualizations



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Caption: Experimental workflow for using ammonium iodate as a primary standard.





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Caption: Chemical relationships in iodometric titration using **ammonium iodate**.

Conclusion

Ammonium iodate serves as an excellent primary standard for iodometric titrations due to its high purity and stability. The protocols detailed in this application note provide a clear and reliable methodology for its use in standardizing sodium thiosulfate solutions and in the subsequent quantitative analysis of analytes such as ascorbic acid. By adhering to these procedures, researchers and analysts can achieve a high degree of accuracy and precision in their iodometric determinations.

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